molecular formula C22H19FN6O3S B2576288 ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863457-90-3

ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No.: B2576288
CAS No.: 863457-90-3
M. Wt: 466.49
InChI Key: KIRMNNUGTTWLPW-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” is a complex organic molecule. It contains several functional groups and rings, including a fluorobenzyl group, a triazolopyrimidine ring, and a benzoate ester .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H-NMR spectroscopy. The 1H-NMR spectra of similar compounds show signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. For instance, when a similar compound was reacted with another compound in chloroform under reflux, it afforded one isolable product .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a similar compound was reported as a yellow solid with a melting point of 328–330 °C .

Scientific Research Applications

Heterocyclic Synthesis and Insecticidal Applications

A study by Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, with compounds tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the utility of synthesized compounds in addressing agricultural pests, contributing to the development of new insecticidal solutions (Fadda et al., 2017).

Spectral and Molecular Docking Analysis for Cancer Treatment

Sert et al. (2020) conducted spectral, DFT/B3LYP, and molecular docking analyses on a similar compound, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate. The research indicated the compound's potential as a good inhibitor for cancer treatment, suggesting its application in the development of novel anticancer drugs (Sert et al., 2020).

Anomalous Cyclization for Derivative Synthesis

Erkin and Krutikov (2007) discussed the anomalous cyclization of related compounds, providing insights into the mechanisms of transformation and derivative synthesis. This work contributes to the understanding of cyclization processes in organic chemistry, aiding in the design of new synthetic pathways (Erkin & Krutikov, 2007).

Pyrimidin-2-Thione Derivatives for Fused Thiazolo[3,2-a]pyrimidines Synthesis

Mahmoud and El-Shahawi (2008) explored the utility of a pyrimidin-2-thione derivative in the synthesis of new fused thiazolo[3,2-a]pyrimidines. Their research opens avenues for the synthesis of compounds with potential medicinal applications, enriching the repertoire of heterocyclic chemistry (Mahmoud & El-Shahawi, 2008).

Mechanism of Action

Future Directions

The future research directions for this compound could involve further exploration of its biological activity. For instance, similar compounds have shown promising antiproliferative activity against several cancer cell lines . Therefore, this compound could potentially be investigated for its anticancer properties.

Properties

IUPAC Name

ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3S/c1-2-32-22(31)16-5-3-4-6-17(16)26-18(30)12-33-21-19-20(24-13-25-21)29(28-27-19)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRMNNUGTTWLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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